
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a chemical compound derived from acridine. It is known for its antiseptic properties and has been used in various scientific and medical applications. The compound is characterized by its bright yellow color and is often used as a dye in biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.
Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.
Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.
Industry: Applied in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Proflavine: Known for its use as a disinfectant and in biological staining.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology.
Uniqueness
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is unique due to its dual functionality as both an antiseptic and a fluorescent dye. Its ability to intercalate DNA makes it particularly valuable in both medical and research applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
634614-05-4 |
|---|---|
Molekularformel |
C28H28N6O4S |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-3,6-diamine;sulfate |
InChI |
InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4) |
InChI-Schlüssel |
AGDVEFMKMGMEIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


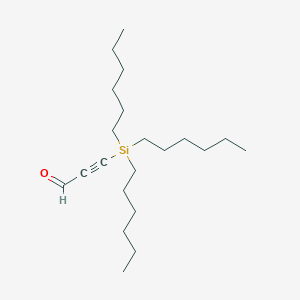
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
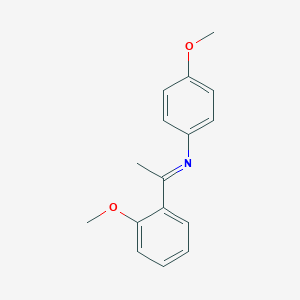

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)



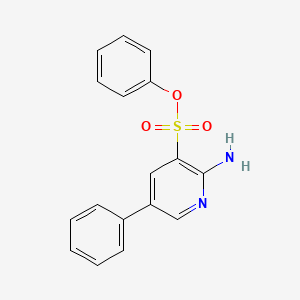
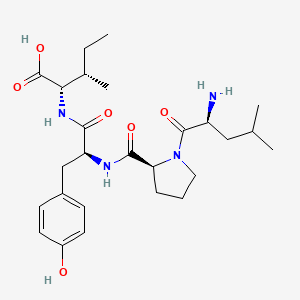
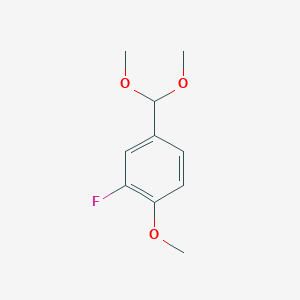
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
